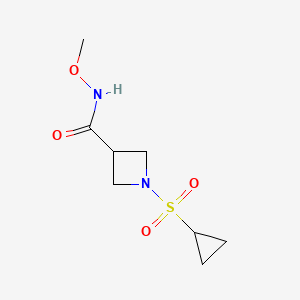

![molecular formula C12H9F3N2O2 B2875091 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol CAS No. 860788-30-3](/img/structure/B2875091.png)

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

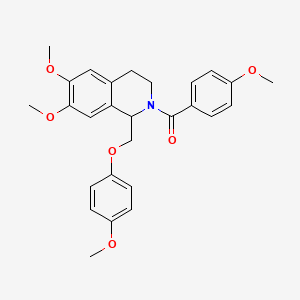

“5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol” is a chemical compound. It’s part of a class of compounds known as trifluoromethylpyridines (TFMPs), which are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine structure in TFMPs is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Wissenschaftliche Forschungsanwendungen

Eco-Friendly Synthesis and Corrosion Inhibition

A study conducted by Abdallah, Shalabi, and Bayoumy (2018) focused on the synthesis of new pyridopyrimidinones derivatives (PPDs) and evaluated their application as corrosion inhibitors for API 5L X52 carbon steel in a 5% sulfamic acid medium. The study demonstrated that PPDs act as mixed-type inhibitors and their efficiency increases with concentration. The adsorption of PPDs was found to follow the Langmuir adsorption isotherm, with quantum chemical calculations and molecular dynamic simulation supporting the experimental data. This research highlights the potential of such compounds in protecting metallic structures against corrosion in an eco-friendly manner Abdallah, Shalabi, & Bayoumy, 2018.

Anticancer and Analgesic Activities

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, including dimethoxy-substituted pyrimidines, and evaluated them for their anti-inflammatory and analgesic activities. These compounds were found to be potent inhibitors of COX-2, with significant analgesic and anti-inflammatory effects, comparable to standard drugs. The research opens pathways for the development of new therapeutic agents for inflammation and pain management Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Mitigation of Toxicity Risks in Osteoporosis Treatment

Kalgutkar et al. (2010) explored the synthesis and structure-activity relationship studies of 5-trifluoromethylpyrido[4,3-d]pyrimidin-4(3H)-ones as antagonists of the human calcium receptor (CaSR), with a focus on mitigating toxicity risks associated with reactive metabolite formation. This research is crucial for the development of safer therapeutic agents for osteoporosis treatment, demonstrating the complex considerations involved in drug discovery Kalgutkar et al., 2010.

Antimicrobial Activity

Mallikarjunaswamy, Mallesha, Bhadregowda, and Pinto (2017) synthesized a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives and evaluated their in vitro antimicrobial activity. The study found that these compounds exhibited significant antimicrobial properties, indicating their potential as leads for the development of new antimicrobial agents Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methoxy-2-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-19-9-6-16-10(17-11(9)18)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCWCZUGKXYTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

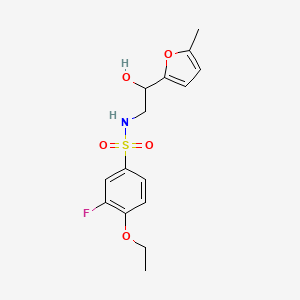

![2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine](/img/structure/B2875009.png)

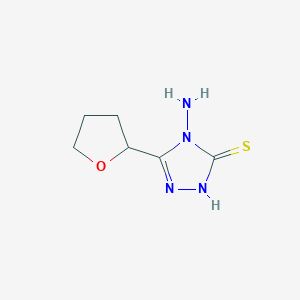

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)

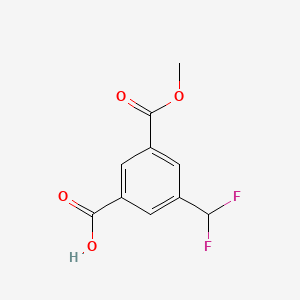

![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)

![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)

![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)

![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)

![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2875029.png)